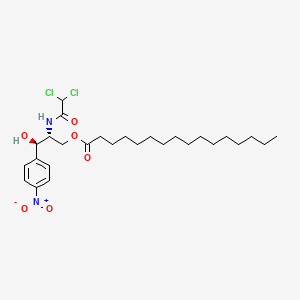
PVP-HYDROGEN PEROXIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PVP-Hydrogen Peroxide is a complex of polyvinylpyrrolidone (PVP) and hydrogen peroxide . It is a commercially important compound used in various applications, including teeth whitening formulations . The structure of this complex can be understood by reference to the co-crystal structure of a hydrogen peroxide complex and its mixed hydrates of a two-monomer unit model compound .
Synthesis Analysis
The PVP-Hydrogen Peroxide complex can be prepared using a variety of methods. One such method involves dissolving the PVP with hydrogen peroxide and evaporating the solvent . Another method involves spray drying or spraying an aqueous solution of hydrogen peroxide onto a fluidized bed of PVP .Molecular Structure Analysis
The structure of the PVP-Hydrogen Peroxide complex involves hydrogen bonding from the hydrogen peroxide to the pyrrolidone carbonyl group in either a 1:1 or 1:2 ratio of hydrogen peroxide to PVP monomer . Infrared spectroscopy and ab initio calculations show that the interaction energy of a model monomer 1-ethyl-2-pyrrolidone with hydrogen peroxide is stronger than with water .Chemical Reactions Analysis
Hydrogen peroxide is a strong oxidizing agent and can oxidize the aromatic amino acids present in dentin phosphoprotein, decreasing the fluorescent intensity and lightening the color of teeth . The presence of PVP on the catalysts inhibited oxygen dissociation and decomposition of the produced hydrogen peroxide, resulting in a high selectivity and high production rate of hydrogen peroxide .Physical And Chemical Properties Analysis
Hydrogen peroxide is a colorless water-soluble liquid with strong oxidizing properties . It has a boiling point of 150.2 degrees Celsius and a melting point of -0.43 degrees Celsius . It is more viscous than water due to its ability to form hydrogen-bond networks .Mécanisme D'action
Hydrogen peroxide works by producing destructive hydroxyl free radicals that can attack membrane lipids, DNA, and other essential cell components . It is reduced by glutathione peroxidase, an endogenous enzyme in human tissue, and is rapidly decomposed to oxygen and water when in contact with catalase, an enzyme found in blood and most tissues .
Safety and Hazards
Hydrogen peroxide can pose serious health and safety hazards. It can be corrosive to the eyes, skin, and respiratory system . It is recommended to keep away from heat, store away from clothing/combustible materials, avoid mixing with combustibles, wash skin thoroughly after handling, and wear protective gloves/eye protection/face protection .
Orientations Futures
The PVP-Hydrogen Peroxide complex presents a new stressor for the accelerated oxidation study of pharmaceutical solids . It can be used as an oxidative agent for the solid-state forced degradation of selected drugs . This opens up new possibilities for screening the sensitivity of drugs to excipient reactive impurities involving peroxides in the solid state .
Propriétés
Numéro CAS |
135927-36-5 |
|---|---|
Nom du produit |
PVP-HYDROGEN PEROXIDE |
Formule moléculaire |
C9H12FN |
Poids moléculaire |
0 |
Synonymes |
PVP-HYDROGEN PEROXIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



